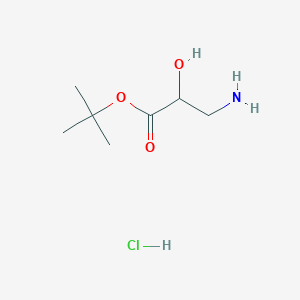

![molecular formula C12H19N3O B2819100 3-Amino-N-[3-(dimethylamino)propyl]benzamide CAS No. 466694-64-4](/img/structure/B2819100.png)

3-Amino-N-[3-(dimethylamino)propyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

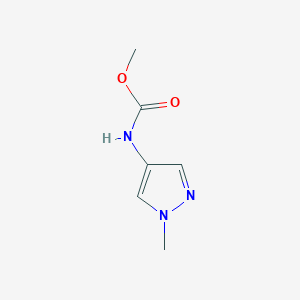

“3-Amino-N-[3-(dimethylamino)propyl]benzamide” is a compound that is used in the preparation of some surfactants, such as cocamidopropyl betaine, which is an ingredient in many personal care products including soaps, shampoos, and cosmetics . It is also used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .

Synthesis Analysis

The synthesis of “3-Amino-N-[3-(dimethylamino)propyl]benzamide” is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields the compound .Molecular Structure Analysis

The molecular structure of “3-Amino-N-[3-(dimethylamino)propyl]benzamide” is complex and involves various chemical bonds and interactions. The differences in the behavior of systems involving amine monomers are related to the ability of the compound to form assemblies with different reactivity due to the hydrogen bonding .Chemical Reactions Analysis

The compound is involved in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

The compound has a fishy, ammoniacal odor and appears as a colorless liquid . It has a density of 812 mg/mL at 25 °C and a boiling point of 132.1 °C .科学的研究の応用

- 3-Amino-N-[3-(dimethylamino)propyl]benzamide is employed in peptide synthesis. It acts as a coupling reagent, facilitating the formation of peptide bonds between amino acids during solid-phase peptide synthesis. By activating carboxylic acids, it enables efficient peptide chain elongation .

- Researchers use this compound to prepare immunoconjugates. Immunoconjugates combine antibodies with other molecules, such as fluorophores or drugs, for targeted therapy or diagnostic purposes. The functional groups in 3-Amino-N-[3-(dimethylamino)propyl]benzamide allow efficient antibody labeling .

- In materials science, 3-Amino-N-[3-(dimethylamino)propyl]benzamide derivatives are used to study aggregation behavior. For example, N,N′-Bis {3- [3- (dimethylamino)propylamino]propyl}perylene-3,4,9,10-tetracarboxylic diimide (PDINN) is a well-known electron transport layer (ETL) material. Researchers have proposed a solvent-induced anti-aggregation strategy using PDINN to enhance its performance .

Peptide Synthesis

Antibody Conjugation

Small Molecule Aggregation Studies

作用機序

Safety and Hazards

将来の方向性

The compound’s unique properties make it a valuable component in the preparation of certain surfactants and in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . Future research may focus on optimizing these processes and exploring new applications for this versatile compound.

特性

IUPAC Name |

3-amino-N-[3-(dimethylamino)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-15(2)8-4-7-14-12(16)10-5-3-6-11(13)9-10/h3,5-6,9H,4,7-8,13H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBMROQQUFZCEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C1=CC(=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)butanamide](/img/structure/B2819018.png)

![Methyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2819021.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2819031.png)

![N-(3,4-difluorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2819035.png)

![Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2819036.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2819040.png)